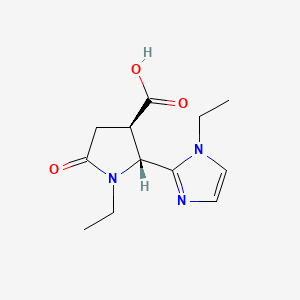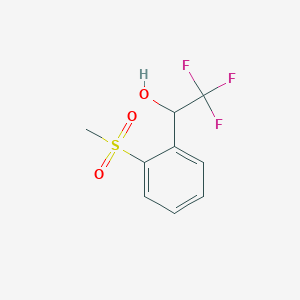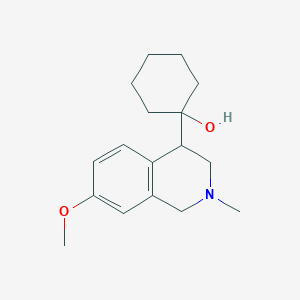![molecular formula C14H26O3 B11716426 (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol](/img/structure/B11716426.png)
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is an organic compound that features a tetrahydropyranyl ether group attached to a nonenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This can be achieved through the reaction of the corresponding alcohol with dihydropyran in the presence of an acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure high yield and selectivity. For instance, the hydrogenation of furfural-derived 3,4-dihydropyran over Ni/SiO2 in a continuous flow reactor at 150–200°C has been shown to produce tetrahydropyran with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bond in the nonenol chain can be reduced to a single bond.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with a palladium catalyst for reduction, and acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated alcohol.
Aplicaciones Científicas De Investigación
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol exerts its effects involves its interaction with specific molecular targets. The tetrahydropyranyl group can protect hydroxyl groups during chemical reactions, allowing for selective transformations. The nonenol chain can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Nonenol: Lacks the tetrahydropyranyl group but has a similar nonenol chain.
Tetrahydropyranyl ethers: A broader class of compounds with similar protective groups.
Uniqueness
(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonen-1-ol is unique due to its combination of a tetrahydropyranyl ether group and a nonenol chain, which provides distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
(E)-4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3/b9-7+ |
Clave InChI |
FIQGQPUYKMJMOV-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCC(/C=C/CO)OC1CCCCO1 |
SMILES canónico |
CCCCCC(C=CCO)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B11716351.png)
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)

![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)



![[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea](/img/structure/B11716404.png)
![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
